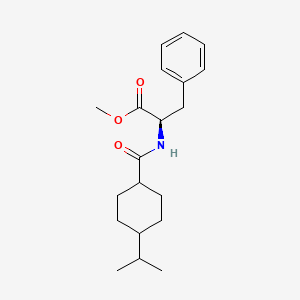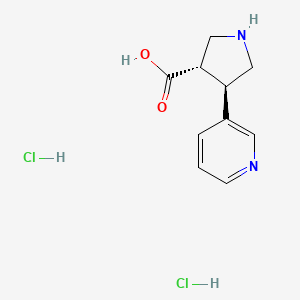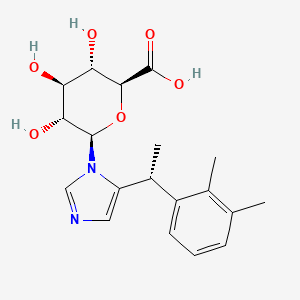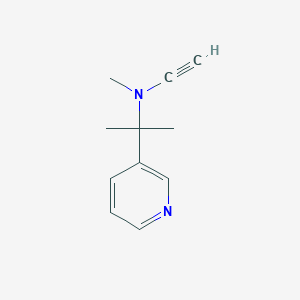
Nateglinide Methyl Ester
描述
Nateglinide Methyl Ester is a derivative of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (Type II diabetes). Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . This compound is a key intermediate in the synthesis of Nateglinide and is characterized by its molecular formula C20H29NO3 and molecular weight of 331.45 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nateglinide Methyl Ester typically involves the condensation of trans-4-isopropylcyclohexane carboxylic acid with D-phenylalanine methyl ester hydrochloride. This reaction is facilitated by the use of dicyclohexylcarbodiimide as a coupling agent . The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Dichloromethane or similar organic solvents
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and stirring control
Purification: Crystallization and recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency.
化学反应分析
Types of Reactions: Nateglinide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Conversion to Nateglinide by hydrolysis of the ester group
Oxidation: Oxidative degradation under specific conditions
Substitution: Nucleophilic substitution reactions involving the ester group
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Substitution: Nucleophiles such as amines or alcohols under mild conditions
Major Products:
Hydrolysis: Nateglinide
Oxidation: Various oxidative degradation products
Substitution: Substituted derivatives of this compound
科学研究应用
Nateglinide Methyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Nateglinide and other related compounds
Biology: Studied for its role in insulin secretion and glucose regulation
Medicine: Investigated for its potential therapeutic effects in diabetes management
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
作用机制
Nateglinide Methyl Ester, upon conversion to Nateglinide, exerts its effects by stimulating insulin secretion from the pancreas. It interacts with the ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin . This mechanism is glucose-dependent, reducing the risk of hypoglycemia compared to other insulin secretagogues .
相似化合物的比较
Repaglinide: Another meglitinide class drug used for diabetes treatment
Sulfonylureas: Such as glipizide and glyburide, which also stimulate insulin release but through different mechanisms
Comparison:
Nateglinide vs. Repaglinide: Both stimulate insulin release, but Nateglinide has a faster onset and shorter duration of action.
Nateglinide vs. Sulfonylureas: Nateglinide has a lower risk of hypoglycemia and weight gain compared to sulfonylureas.
Nateglinide Methyl Ester stands out due to its specific role as an intermediate in the synthesis of Nateglinide, offering unique advantages in terms of rapid and short-lived insulin release, making it a valuable compound in diabetes management.
属性
IUPAC Name |
methyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22)/t16?,17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNEIVFFXOKHW-DAWZGUTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141916 | |
| Record name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105746-47-2 | |
| Record name | N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole](/img/structure/B3341818.png)


